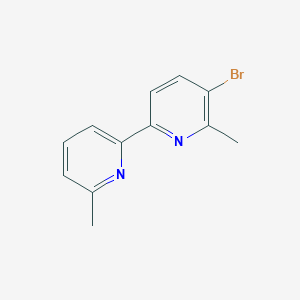
5-Bromo-6,6'-dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is a bipyridine derivative with the molecular formula C12H11BrN2. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Bipyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for 5-Bromo-6,6’-dimethyl-2,2’-bipyridine often involve large-scale bromination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-6,6’-dimethyl-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different functional groups, enhancing their utility in coordination chemistry and materials science .
科学的研究の応用
5-Bromo-6,6’-dimethyl-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and supramolecular structures.
作用機序
The mechanism of action of 5-Bromo-6,6’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as enhanced catalytic activity, photoluminescence, and redox behavior .
類似化合物との比較
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine substituent, resulting in different reactivity and coordination properties.
6-Bromo-2,2’-bipyridine: Similar structure but without the methyl groups, affecting its steric and electronic characteristics.
2,2’-Bipyridine: The parent compound with no substituents, widely used in coordination chemistry.
Uniqueness
5-Bromo-6,6’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl substituents. These groups influence the compound’s reactivity, steric properties, and ability to form stable metal complexes. The bromine atom provides a site for further functionalization, while the methyl groups enhance the compound’s solubility and stability .
特性
CAS番号 |
87286-77-9 |
|---|---|
分子式 |
C12H11BrN2 |
分子量 |
263.13 g/mol |
IUPAC名 |
3-bromo-2-methyl-6-(6-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11BrN2/c1-8-4-3-5-11(14-8)12-7-6-10(13)9(2)15-12/h3-7H,1-2H3 |
InChIキー |
LDDPQAMHWCXEME-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















